2-(Dimethylamino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

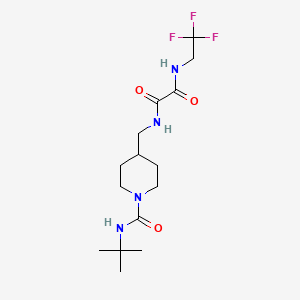

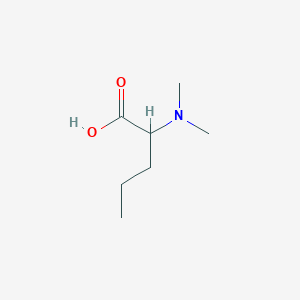

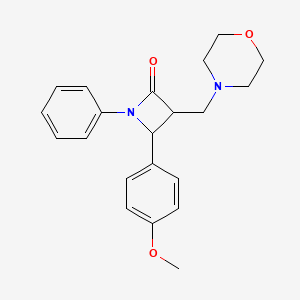

2-(Dimethylamino)pentanoic acid, also known as N,N-dimethyl-DL-norvaline, is a compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.20 g/mol .

Molecular Structure Analysis

The IUPAC name for 2-(Dimethylamino)pentanoic acid is N,N-dimethyl-DL-norvaline . The InChI code is1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10) . The compound has a complexity of 112 and a topological polar surface area of 40.5 Ų . Physical And Chemical Properties Analysis

2-(Dimethylamino)pentanoic acid is a powder at room temperature . It has a melting point of 180-182°C . The compound has a molecular weight of 145.2 g/mol and an XLogP3-AA of -1.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications

Inhibition of Nitric Oxide Synthases

- Research Context : S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been investigated for their potential in inhibiting nitric oxide synthases (NOS). Among these, 2-amino-5-(imidazol-1-yl)pentanoic acid demonstrated significant potency against different isoforms of NOS, including rat iNOS, rat nNOS, and a human-derived cNOS (Ulhaq et al., 1998).

Key Intermediates in Synthesis of Analgesics

- Research Context : The compound 2-Dimethylamino-3-pentanone, closely related to 2-(Dimethylamino)pentanoic acid, has been identified as a key intermediate in synthesizing alkylaminoalkylnaphthalenic analgesics. Its resolution and behavior in solution have been studied, contributing to the development of analgesic compounds (Collina et al., 1999).

Microbial Transformation in Artificial Estrogens

- Research Context : The microbial transformation of 2,2-dimethyl 3-(2'-naphthyl 6'-hydroxy) pentanoic acid, an artificial estrogen, has been investigated, showcasing the ability of Neurospora crassa to transform it into a hydroxylated derivative. This study contributes to understanding the metabolic pathways of artificial estrogens (Maugras et al., 1975).

Development of pH-Responsive Hyperbranched Polymers

- Research Context : The synthesis of pH-responsive hyperbranched polymers using 2-(dimethylamino)ethyl methacrylate, among other compounds, has been reported. These polymers, showing potential for drug delivery applications, were studied for their cell uptake, indicating their potential in biomedical research (Blackburn et al., 2019).

Synthesis of Pharmaceutical Compounds

- Research Context : The synthesis of Gemfibrozil, a pharmaceutical for atherosclerosis treatment, involves 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid. Understanding this synthesis process is crucial for the pharmaceutical industry (Glushkov et al., 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

2-(dimethylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNMCCPQUIEPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)pentanoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)

![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)